N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Acylation Reactions: Utilizing acyl chlorides or anhydrides to introduce acyl groups.
Methoxylation: Introducing methoxy groups through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide can be compared with similar compounds such as benzylamine and cresol . These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its complex structure and potential for diverse applications.
Biological Activity
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pain management and opioid receptor interaction. This article synthesizes available research findings, including pharmacological properties, receptor binding affinities, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Biphenyl Core : Provides structural stability and hydrophobic interactions.
- Dimethoxy Substituents : Potentially enhance receptor binding through electron-donating effects.
- Propanamide Linkage : May influence the interaction with opioid receptors.
Opioid Receptor Binding
Recent studies have indicated that compounds similar to this compound exhibit significant binding affinities for various opioid receptors. For instance:
- Mu Opioid Receptor (MOR) : Compounds in this class have demonstrated nanomolar binding affinities (K_i values in the range of 1.49 to 5.96 nM) .
- Delta Opioid Receptor (DOR) and Kappa Opioid Receptor (KOR) : Some analogs showed promising profiles with varying affinities, suggesting potential for selective receptor targeting .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Analgesic Properties
A study evaluated the analgesic properties of a series of compounds related to this compound. The results indicated that specific analogs exhibited significant pain relief in both thermal and mechanical pain models. The compound's ability to modulate opioid receptors was highlighted as a key mechanism behind its analgesic effects.
Study 2: Receptor Selectivity
In another investigation focused on receptor selectivity, it was found that certain modifications to the biphenyl structure could enhance selectivity towards KOR over MOR. This selectivity could potentially reduce side effects associated with traditional opioids while maintaining effective analgesic properties.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O4/c1-37-29-21-25(15-17-27(29)33-31(35)19-13-23-9-5-3-6-10-23)26-16-18-28(30(22-26)38-2)34-32(36)20-14-24-11-7-4-8-12-24/h3-12,15-18,21-22H,13-14,19-20H2,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNCJDHVCKIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC3=CC=CC=C3)OC)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.